1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
Description
1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by a pyridinyl-piperidinyl-methyl scaffold linked to a 4-(trifluoromethyl)phenyl group. Its synthesis likely involves coupling a piperidinyl-methyl intermediate with a 4-(trifluoromethyl)phenyl isocyanate derivative, analogous to methods described for related ureas .
Properties
IUPAC Name |
1-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c20-19(21,22)15-1-3-16(4-2-15)25-18(27)24-13-14-7-11-26(12-8-14)17-5-9-23-10-6-17/h1-6,9-10,14H,7-8,11-13H2,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTVMVNUQGSYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, commonly referred to as compound 1, is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique combination of structural elements that may contribute to its pharmacological properties, including a pyridine ring, a piperidine moiety, and a trifluoromethyl-substituted phenyl group.
Chemical Structure
The chemical structure of compound 1 can be represented as follows:
Biological Activity Overview
Research indicates that compound 1 exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action is believed to involve interactions with specific molecular targets, potentially modulating enzymatic or receptor activities.
Antimicrobial Activity
A study highlighted the compound's effectiveness against Mycobacterium tuberculosis (M. tuberculosis). The structure-activity relationship (SAR) analysis revealed that modifications to the compound could enhance its potency while maintaining favorable physicochemical properties. For instance, analogs derived from the 4PP series demonstrated promising in vitro activity with minimum inhibitory concentrations (MICs) ranging from 2.0 µM to 6.8 µM against M. tuberculosis .
| Compound | MIC (µM) | Modifications |
|---|---|---|
| 4PP-1 | 6.3 | Base structure |
| 4PP-2 | 2.0 | p-tert-butyl group at position 4 |
| 4PP-3 | 6.8 | Similar to 4PP-1 with minor modifications |
Anticancer Activity
In cancer research, compound 1 has shown potential cytotoxic effects against various cancer cell lines. For example, related compounds with similar structures have been tested against HepG2 hepatocellular carcinoma cells, revealing IC50 values as low as , indicating significant cytotoxicity compared to standard treatments like Sorafenib .
The precise mechanism of action for compound 1 remains under investigation; however, it is hypothesized that it interacts with specific targets within cellular pathways. Preliminary studies suggest that it may inhibit key receptors or enzymes involved in cell proliferation and survival.
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Study on M. tuberculosis : A high-throughput screening identified several derivatives with improved antibacterial activity, focusing on optimizing the cLogP values while retaining efficacy .
- HepG2 Cell Line Studies : The anticancer potential was evaluated through various assays demonstrating significant inhibition of cell migration and colony formation, with molecular modeling supporting strong binding interactions with target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compounds sharing the 3-(4-(trifluoromethyl)phenyl)urea moiety but differing in the piperidine substituents include:
*Calculated based on molecular formula.
Key Observations :
- Sulfonyl-substituted derivatives (e.g., Compounds 12, 13) exhibit lower yields (51–66%) compared to acylated analogs (e.g., Compound 11, 66%) due to steric hindrance during sulfonylation .
- The target compound’s pyridine moiety may improve solubility over sulfonyl groups, which increase polarity but reduce membrane permeability.
Ureas with Extended Pharmacophores
Compounds incorporating additional heterocycles or functional groups:
Key Observations :
- Thiazole-containing derivatives (e.g., 11a–11e) show higher yields (85–88%) due to optimized coupling conditions .
Simpler Urea Derivatives
Baseline compounds for assessing the urea moiety’s role:
Key Observations :
- Simplification to pyridinyl-chlorophenyl ureas reduces molecular weight but may compromise target affinity due to fewer hydrophobic interactions.
Thermal Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
